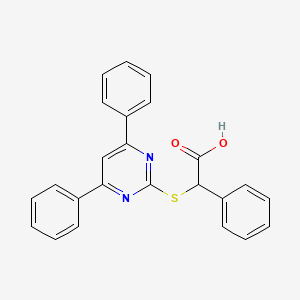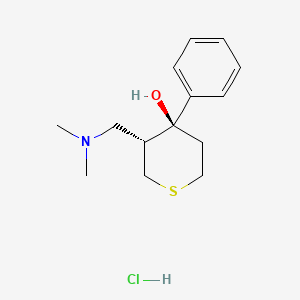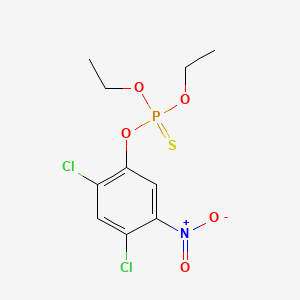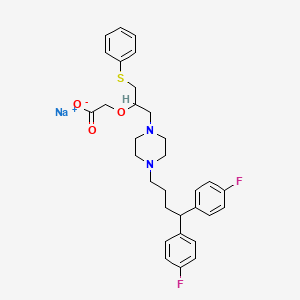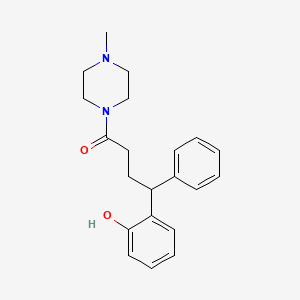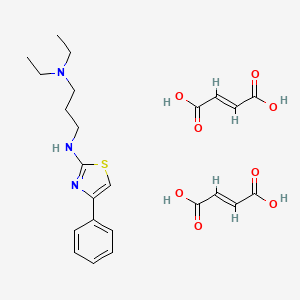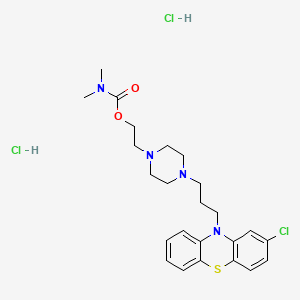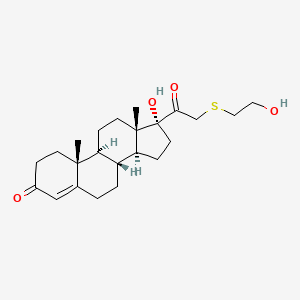
3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- can be achieved through various synthetic routes. One common method involves the reaction of N,N-diethylamine with a suitable oxazolidine precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- can be compared with other similar compounds, such as:
N,N-Diethylacetoacetamide: This compound is also a β-dicarbonyl compound used in the synthesis of calcium channel blockers and other derivatives.
Sulfonamide drugs: These drugs share the sulfonamide functional group and exhibit a range of pharmacological activities, including antibacterial and anti-inflammatory properties.
The uniqueness of 3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
87708-17-6 |
|---|---|
Molecular Formula |
C7H14N2O4S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
N,N-diethyl-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C7H14N2O4S/c1-3-8(4-2)14(11,12)9-5-6-13-7(9)10/h3-6H2,1-2H3 |
InChI Key |
VEYVXQGPEBPEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


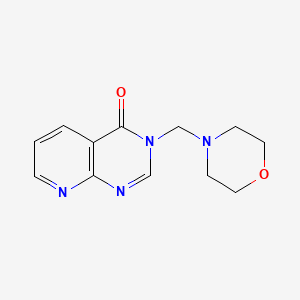
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
